molecular formula C15H13Cl2NO2 B5840304 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide CAS No. 5665-34-9

3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B5840304
CAS No.: 5665-34-9
M. Wt: 310.2 g/mol
InChI Key: YRIOOWKMKMEPQK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring, and a methoxyphenylmethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide typically involves the condensation of 3,4-dichlorobenzoic acid with 2-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide is unique due to the presence of both chlorine atoms and the methoxyphenylmethyl group, which confer distinct chemical and biological properties. These structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-11(14)9-18-15(19)10-6-7-12(16)13(17)8-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIOOWKMKMEPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972095
Record name 3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5665-34-9
Record name 3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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